molecular formula C13H10FNO4S B7471549 3-(Benzenesulfonamido)-4-fluorobenzoic acid

3-(Benzenesulfonamido)-4-fluorobenzoic acid

Cat. No. B7471549
M. Wt: 295.29 g/mol
InChI Key: VCMCEAMZBFHRDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Benzenesulfonamido)-4-fluorobenzoic acid, also known as FBSA, is an organic compound with the molecular formula C13H10FNO4S. It is a derivative of benzoic acid and is commonly used in scientific research as a labeling reagent for proteins and peptides. FBSA is a white crystalline powder that is soluble in organic solvents such as methanol and ethanol.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonamido)-4-fluorobenzoic acid is based on the reaction between the amino group of lysine residues in proteins and peptides and the sulfonamide group of 3-(Benzenesulfonamido)-4-fluorobenzoic acid. This reaction results in the formation of a stable amide bond between 3-(Benzenesulfonamido)-4-fluorobenzoic acid and the lysine residue. The formation of this bond allows for the detection and quantification of the labeled protein or peptide.
Biochemical and Physiological Effects
3-(Benzenesulfonamido)-4-fluorobenzoic acid does not have any known biochemical or physiological effects on living organisms. It is a non-toxic compound and is considered safe for use in scientific research.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(Benzenesulfonamido)-4-fluorobenzoic acid is its ability to label specific lysine residues in proteins and peptides. This allows for the detection and quantification of these molecules, which is important in many areas of scientific research. 3-(Benzenesulfonamido)-4-fluorobenzoic acid is also a stable compound that can be easily synthesized and purified.
One of the limitations of 3-(Benzenesulfonamido)-4-fluorobenzoic acid is its specificity for lysine residues. This means that it cannot be used to label other amino acids in proteins and peptides. Additionally, 3-(Benzenesulfonamido)-4-fluorobenzoic acid labeling requires the use of specialized equipment and techniques, which can be expensive and time-consuming.

Future Directions

There are many potential future directions for the use of 3-(Benzenesulfonamido)-4-fluorobenzoic acid in scientific research. One area of interest is the development of new fluorescent probes based on 3-(Benzenesulfonamido)-4-fluorobenzoic acid. These probes could be used to detect and quantify specific proteins and peptides in biological samples.
Another potential future direction is the use of 3-(Benzenesulfonamido)-4-fluorobenzoic acid in the development of new drugs. 3-(Benzenesulfonamido)-4-fluorobenzoic acid has been shown to have anti-inflammatory properties, and it may be possible to develop new drugs based on this compound.
Finally, 3-(Benzenesulfonamido)-4-fluorobenzoic acid could be used in the development of new diagnostic tools for diseases such as cancer. By labeling specific proteins and peptides in biological samples, it may be possible to detect early stages of disease and improve patient outcomes.
Conclusion
In conclusion, 3-(Benzenesulfonamido)-4-fluorobenzoic acid is a useful compound for scientific research due to its ability to label specific lysine residues in proteins and peptides. It is a stable compound that can be easily synthesized and purified. While there are limitations to its use, there are many potential future directions for the use of 3-(Benzenesulfonamido)-4-fluorobenzoic acid in scientific research, including the development of new fluorescent probes and drugs, and the development of new diagnostic tools for diseases such as cancer.

Synthesis Methods

3-(Benzenesulfonamido)-4-fluorobenzoic acid can be synthesized by reacting 4-fluorobenzoic acid with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields 3-(Benzenesulfonamido)-4-fluorobenzoic acid as a white crystalline powder with a yield of approximately 70%. The purity of 3-(Benzenesulfonamido)-4-fluorobenzoic acid can be improved by recrystallization from a suitable solvent such as methanol.

Scientific Research Applications

3-(Benzenesulfonamido)-4-fluorobenzoic acid is commonly used in scientific research as a labeling reagent for proteins and peptides. It is used to label the amino groups of lysine residues in proteins and peptides, which allows for the detection and quantification of these molecules. 3-(Benzenesulfonamido)-4-fluorobenzoic acid is also used in the synthesis of fluorescent probes and in the development of new drugs.

properties

IUPAC Name

3-(benzenesulfonamido)-4-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO4S/c14-11-7-6-9(13(16)17)8-12(11)15-20(18,19)10-4-2-1-3-5-10/h1-8,15H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMCEAMZBFHRDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzenesulfonamido)-4-fluorobenzoic acid

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